molecular formula C17H16N4O4 B213754 N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Cat. No. B213754
M. Wt: 340.33 g/mol
InChI Key: YJPBLXZPSIHACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide, also known as DPF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer progression. Additionally, N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been shown to protect against oxidative stress and neuroinflammation, which are involved in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is its potential as a therapeutic agent for the treatment of various diseases. N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide also has potential as a fluorescent probe for the detection of metal ions. However, one of the limitations of N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. Another area of interest is the optimization of N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide as a therapeutic agent, including the development of more water-soluble derivatives and the investigation of its potential as a combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide and its potential applications in various fields.

Synthesis Methods

N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with 4-nitro-1H-pyrazole-1-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the resulting intermediate with furfurylamine to yield N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

N-(3,4-dimethylphenyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H16N4O4/c1-11-3-4-13(7-12(11)2)19-17(22)16-6-5-15(25-16)10-20-9-14(8-18-20)21(23)24/h3-9H,10H2,1-2H3,(H,19,22)

InChI Key

YJPBLXZPSIHACW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

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